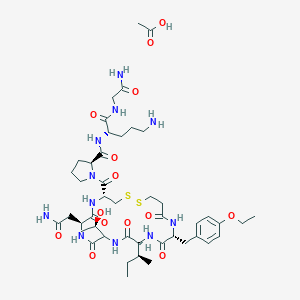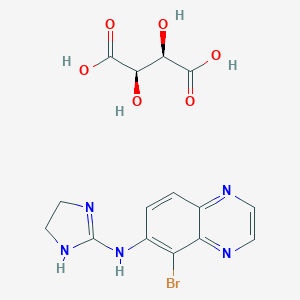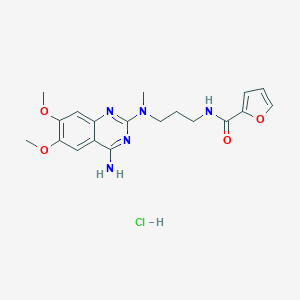
Atosibanacetat
Übersicht
Beschreibung
Es handelt sich um ein Desamino-Oxytocin-Analogon, das hauptsächlich als Tokolytikum eingesetzt wird, um Uteruskontraktionen bei spontanem Frühgeburtsbeginn zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
RW22164 (Acetat) wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Die Synthese beinhaltet das schrittweise Hinzufügen von Aminosäuren, um die Nonapeptidkette zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Carbodiimiden und Schutzgruppen, um die korrekte Sequenz und Struktur des Peptids zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von RW22164 (Acetat) beinhaltet die großtechnische Peptidsynthese unter Verwendung automatisierter Peptidsynthesizer. Der Prozess umfasst Reinigungsschritte wie Hochleistungsflüssigkeitschromatographie (HPLC), um einen hohen Reinheitsgrad zu erreichen. Das Endprodukt wird dann lyophilisiert, um eine stabile Pulverform zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
RW22164 (Acetat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und in Thiolgruppen zurückverwandeln.
Substitution: Das Peptid kann Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäuren durch andere ersetzt werden, um seine Aktivität zu verändern
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) sind gebräuchliche Reduktionsmittel.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) werden verwendet
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Disulfid-verknüpften Peptiden.
Reduktion: Bildung von freien Thiol-haltigen Peptiden.
Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen
Wissenschaftliche Forschungsanwendungen
RW22164 (Acetat) hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von Oxytocin- und Vasopressin-Rezeptoren.
Medizin: Wird hauptsächlich in der Forschung im Zusammenhang mit Frühgeburtsbeginn und Uteruskontraktionen eingesetzt.
Industrie: Wird bei der Entwicklung neuer Tokolytika und Rezeptorantagonisten eingesetzt
Wirkmechanismus
RW22164 (Acetat) entfaltet seine Wirkung durch kompetitive Hemmung der Bindung von Oxytocin und Vasopressin an ihre jeweiligen Rezeptoren. Diese Hemmung verhindert die Aktivierung intrazellulärer Signalwege, die zu Uteruskontraktionen führen. Die Verbindung zielt speziell auf den Oxytocin-Rezeptor und Vasopressin-Rezeptoren ab, blockiert deren Aktivität und reduziert die Freisetzung von intrazellulärem Kalzium, das für die Muskelkontraktion unerlässlich ist .
Wissenschaftliche Forschungsanwendungen
RW22164 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating oxytocin and vasopressin receptors.
Medicine: Primarily used in research related to preterm labor and uterine contractions.
Industry: Utilized in the development of new tocolytic agents and receptor antagonists
Wirkmechanismus
Target of Action
Atosiban acetate primarily targets the oxytocin receptors . Oxytocin is a hormone that plays a crucial role in initiating contractions of the womb . By acting as an antagonist to this hormone, Atosiban acetate can effectively block the action of oxytocin .
Mode of Action
Atosiban acetate is a synthetic peptide oxytocin antagonist . It works by inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction with its targets leads to a reduction in the frequency of uterine contractions, thereby delaying pre-term birth in adult females .
Biochemical Pathways
The primary biochemical pathway affected by Atosiban acetate involves the oxytocin-mediated release of inositol trisphosphate . This results in a reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and a reduced influx of Ca2+ from the extracellular space through voltage-gated channels . Additionally, Atosiban acetate suppresses the oxytocin-mediated release of prostaglandin E (PGE) and prostaglandin F (PGF) from the decidua .
Pharmacokinetics
It is known that atosiban acetate is administered intravenously . In patients with impaired hepatic function, Atosiban should be used with caution .
Result of Action
The primary result of Atosiban acetate’s action is the reduction of uterine contractions, which helps to delay pre-term birth in adult females . By blocking the action of oxytocin, Atosiban acetate prevents contractions and causes the womb to relax .
Action Environment
It is known that atosiban acetate is used to delay birth in adult women who are 24 to 33 weeks pregnant, when they show signs that they may give birth pre-term . These signs include regular contractions lasting at least 30 seconds at a rate of at least four every 30 minutes, and dilation of the cervix of 1 to 3 cm and an effacement of 50% or more . In addition, the baby must have a normal heart rate .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RW22164 (acetate) is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of RW22164 (acetate) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is then lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
RW22164 (acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its activity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) are used
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Desamino-Oxytocin: Ein weiteres Analogon von Oxytocin mit ähnlichen rezeptorantagonistischen Eigenschaften.
Vasopressin-Antagonisten: Verbindungen wie Conivaptan und Tolvaptan, die Vasopressin-Rezeptoren hemmen.
Einzigartigkeit
RW22164 (Acetat) ist einzigartig aufgrund seiner dualen antagonistischen Aktivität sowohl an Oxytocin- als auch an Vasopressin-Rezeptoren. Diese duale Aktivität macht es besonders wirksam als Tokolytikum und bietet eine breitere Palette der Hemmung im Vergleich zu Verbindungen, die nur auf einen Rezeptortyp abzielen .
Eigenschaften
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBHHCPXTODI-MHZXAHMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N11O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238569 | |
| Record name | Atosiban acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1054.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-95-5 | |
| Record name | Atosiban acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)





![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)





